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Compound of Interest

Compound Name: Lansoprazole Sulfone

Cat. No.: B1674484 Get Quote

Application Note and Protocol

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for a validated analytical method for the

quantification of Lansoprazole Sulfone, a known impurity and metabolite of Lansoprazole.

The method described is a stability-indicating Ultra-Performance Liquid Chromatography

(UPLC) technique, suitable for the analysis of both bulk drug substances and pharmaceutical

dosage forms.

Introduction
Lansoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal

disorders. During its synthesis and storage, and as a result of metabolism, several related

substances can be formed, including Lansoprazole Sulfone.[1][2] Regulatory bodies require

the accurate identification and quantification of such impurities to ensure the safety and efficacy

of the final drug product. This application note details a robust, validated UPLC method for the

determination of Lansoprazole Sulfone, developed and validated in accordance with the

International Council for Harmonisation (ICH) guidelines.[3]
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A novel, reversed-phase ultra-performance liquid chromatographic method has been

developed and validated for the determination of Lansoprazole and its related substances,

including Lansoprazole Sulfone.[3] This method is stability-indicating, capable of separating

the degradation products from the main peak and its impurities.[3]

Chromatographic Conditions
The separation is achieved using a UPLC system with a photodiode array detector. The

chromatographic conditions are summarized in the table below.

Parameter Value

Instrument
Waters Acquity UPLC with a photodiode array

detector[4]

Column
Waters Acquity BEH C18 (100 mm x 2.1 mm,

1.7 µm)[3]

Mobile Phase A
pH 7.0 Phosphate Buffer: Methanol (90:10 v/v)

[3]

Mobile Phase B Methanol: Acetonitrile (50:50 v/v)[3]

Gradient Program
A gradient program is utilized for optimal

separation.[4]

Flow Rate 0.3 mL/min[4]

Detection Wavelength 285 nm[3]

Injection Volume 10 µL

Column Temperature Ambient

Method Validation Summary
The analytical method has been validated according to ICH guidelines for specificity, limit of

detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.[3]
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Validation Parameter Result for Lansoprazole Sulfone

Specificity

The method is specific and able to resolve

Lansoprazole Sulfone from Lansoprazole and

other related impurities.[3]

Linearity Range LOQ to 150% of the test concentration[5]

Correlation Coefficient (r²) > 0.998[5]

Accuracy (% Recovery) 93.5% to 106.5%[5]

Precision (% RSD) < 2%[5]

Limit of Detection (LOD) Method dependent, typically in the ng/mL range.

Limit of Quantification (LOQ) Method dependent, typically in the ng/mL range.

Experimental Protocols
Preparation of Solutions
a. Diluent Preparation: A mixture of pH 11.0 buffer and ethanol is used as the diluent for

standard and sample preparations.[4]

b. Standard Stock Solution Preparation:

Accurately weigh and transfer a suitable amount of Lansoprazole Sulfone reference

standard into a volumetric flask.

Dissolve and dilute to volume with the diluent to obtain a known concentration.

c. Sample Preparation from Bulk Drug:

Accurately weigh about 40 mg of the Lansoprazole bulk drug substance into a 100 mL

volumetric flask.[5]

Add a suitable volume of diluent, sonicate to dissolve, and then dilute to the mark with the

diluent.

d. Sample Preparation from Pharmaceutical Dosage Forms (Capsules):
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Accurately weigh the contents of not fewer than 20 capsules to determine the average

weight.

Transfer a portion of the powdered capsule contents, equivalent to 40 mg of Lansoprazole,

into a 100 mL volumetric flask.[5]

Add a suitable volume of diluent, sonicate for a specified time to ensure complete dissolution

of the active ingredient, and then dilute to the mark with the diluent.

Filter the solution through a 0.45 µm nylon filter before injection.

Chromatographic Procedure
Equilibrate the UPLC system with the mobile phase for at least 30 minutes.

Inject a blank (diluent) to ensure a clean baseline.

Inject the standard solution to verify system suitability parameters (e.g., tailing factor,

theoretical plates).

Inject the sample solutions.

Identify the Lansoprazole Sulfone peak based on its retention time relative to the standard.

Calculate the concentration of Lansoprazole Sulfone in the sample using the peak area

response and the concentration of the standard.

Workflow for Analytical Method Development and
Validation
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Caption: Workflow for the development and validation of an analytical method.

Conclusion
The described UPLC method is rapid, sensitive, precise, and accurate for the quantification of

Lansoprazole Sulfone in bulk drug and pharmaceutical dosage forms. Its stability-indicating

nature makes it suitable for routine quality control and stability studies in the pharmaceutical

industry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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